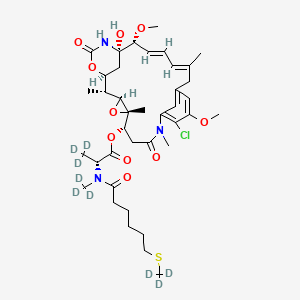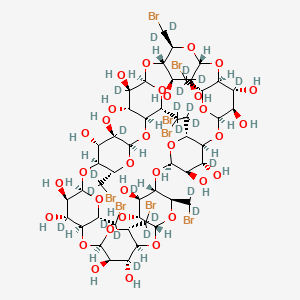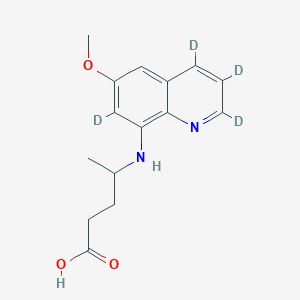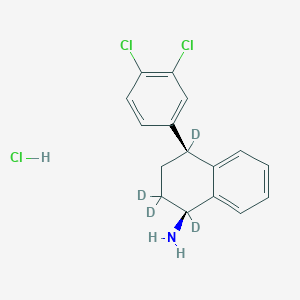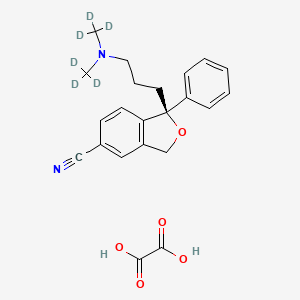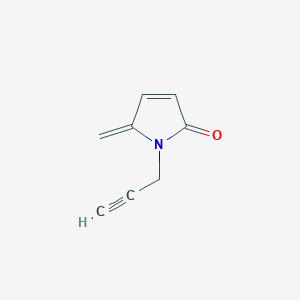
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is a deuterated derivative of des(oxopentyl) valsartan methyl ester hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in the study of drug metabolism and pharmacokinetics due to its enhanced stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of des(oxopentyl) valsartan methyl ester hydrochloride. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule using deuterated reagents.
Esterification: Formation of the methyl ester group through a reaction with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities to achieve the desired level of deuteration.
Continuous Esterification: Employing continuous flow reactors to enhance the efficiency of the esterification process.
Purification and Crystallization: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits enhanced stability and traceability, making it useful in studying drug metabolism. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the effects of deuteration on drug efficacy and safety.
相似化合物的比较
Similar Compounds
Des(oxopentyl) valsartan methyl ester hydrochloride: The non-deuterated version of the compound.
Des(oxopentyl) valsartan-d4 methyl ester hydrochloride: Another deuterated derivative with a different level of deuteration.
Des(oxopentyl) valsartan methyl ester: The free base form without the hydrochloride salt.
Uniqueness
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is unique due to its high level of deuteration, which provides enhanced stability and traceability compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research applications where precise tracking of the compound is essential.
属性
分子式 |
C19H22ClN5O2 |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
methyl (2S)-3,3,4,4,4-pentadeuterio-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-3-17(19(25)26-2)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-21-23-24-22-18;/h4-11,17,20H,3,12H2,1-2H3,(H,21,22,23,24);1H/t17-;/m0./s1/i1D3,3D2; |
InChI 键 |
CRWKYSOVGJCKSF-MJGRBEDDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
规范 SMILES |
CCC(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


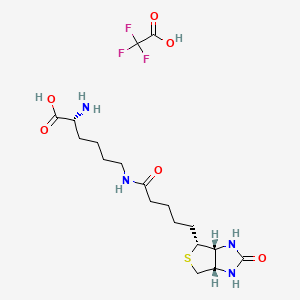
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
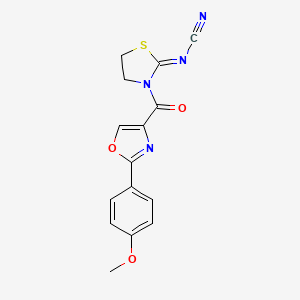
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
